(2-Bromoethoxy)-tert-butyldimethylsilane (2-Bromoethoxy)-tert-butyldimethylsilane (2-Bromoethoxy)-tert-butyldimethylsilane is a silane derivative.

Brand Name: Vulcanchem
CAS No.: 86864-60-0
VCID: VC21061779
InChI: InChI=1S/C8H19BrOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7H2,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OCCBr
Molecular Formula: C8H19BrOSi
Molecular Weight: 239.22 g/mol

(2-Bromoethoxy)-tert-butyldimethylsilane

CAS No.: 86864-60-0

Cat. No.: VC21061779

Molecular Formula: C8H19BrOSi

Molecular Weight: 239.22 g/mol

* For research use only. Not for human or veterinary use.

(2-Bromoethoxy)-tert-butyldimethylsilane - 86864-60-0

Specification

CAS No. 86864-60-0
Molecular Formula C8H19BrOSi
Molecular Weight 239.22 g/mol
IUPAC Name 2-bromoethoxy-tert-butyl-dimethylsilane
Standard InChI InChI=1S/C8H19BrOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7H2,1-5H3
Standard InChI Key JBKINHFZTVLNEM-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OCCBr
Canonical SMILES CC(C)(C)[Si](C)(C)OCCBr

Introduction

ParameterInformation
IUPAC Name2-bromoethoxy-tert-butyl-dimethylsilane
CAS Number86864-60-0
Molecular FormulaC₈H₁₉BrOSi
Molecular Weight239.23 g/mol
InChIInChI=1S/C8H19BrOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7H2,1-5H3
InChI KeyJBKINHFZTVLNEM-UHFFFAOYSA-N
SMILESCC(C)(C)Si(C)OCCBr
MDL NumberMFCD00209550

The compound is known by several synonyms in the chemical literature, including 2-Bromoethyloxy(tert-butyl)dimethylsilane, 2-bromoethanol TBDMS ether, and 2-(t-butyldimethylsiloxy)ethylbromide, among others .

Physical and Chemical Properties

(2-Bromoethoxy)-tert-butyldimethylsilane possesses a distinct set of physical and chemical properties that make it valuable for various synthetic applications. It is characterized as a colorless to pale yellow liquid with specific physicochemical parameters that influence its handling and reactivity.

Physical Properties

Table 2: Physical Properties of (2-Bromoethoxy)-tert-butyldimethylsilane

PropertyValueReference
Physical StateLiquid
ColorColorless to pale yellow
Density1.115 g/mL at 25°C
Boiling Point70-75°C (2.5 mm Hg)
Boiling Point (760 mm Hg)191.2°C
Flash Point73°C (163°F)
Refractive Indexn₂₀/D 1.444

The compound demonstrates good solubility in most common organic solvents, which facilitates its use in various synthetic procedures. It is typically stored at refrigerated temperatures (2-8°C) to maintain stability .

Chemical Reactivity

(2-Bromoethoxy)-tert-butyldimethylsilane exhibits chemical behavior characteristic of both silyl ethers and alkyl bromides. The compound has a hydrolytic sensitivity rating of 7, indicating that it reacts slowly with moisture/water . This moderate sensitivity to hydrolysis is an important consideration for handling and storage.

The compound's reactivity centers on two key functionalities:

  • The bromoethyl group, which serves as an electrophilic site for nucleophilic substitution reactions

  • The tert-butyldimethylsilyl ether group, which functions as a protecting group for alcohols

These dual functionalities make it particularly valuable in multistep organic syntheses, where selective transformations and protecting group strategies are often required .

Synthesis Methods

Several synthetic routes have been developed for the preparation of (2-Bromoethoxy)-tert-butyldimethylsilane, with the most common involving the reaction between tert-butyldimethylsilyl chloride and 2-bromoethanol in the presence of a suitable base.

Standard Synthetic Procedure

The most widely reported synthesis involves a two-stage process:

Stage 1: Reaction of tert-butyldimethylsilyl chloride with 1H-imidazole in N,N-dimethylformamide at 20°C for 0.5 hours.
Stage 2: Addition of 2-bromoethanol to the reaction mixture at 20°C, followed by stirring for 16 hours .

The detailed procedure typically involves:

  • Dissolving tert-butyldimethylsilyl chloride (10.61 g, 70.42 mmol) and imidazole (6.23 g, 91.55 mmol) in DMF (12.5 mL)

  • Stirring the solution at room temperature for 30 minutes

  • Adding 2-bromoethanol (5 mL, 70.42 mmol)

  • Continuing stirring at room temperature for 16 hours

  • Partitioning the reaction mixture between diethyl ether and water

  • Drying the organic layer over MgSO₄, filtering, and concentrating under vacuum

This method typically yields the product as a colorless oil with a yield of approximately 100% .

Alternative Synthetic Approaches

Table 3: Alternative Synthesis Methods for (2-Bromoethoxy)-tert-butyldimethylsilane

BaseSolventTemperatureReaction TimeYield (%)Reference
K₂CO₃AcetonitrileReflux2 hours65%
K₂CO₃DMF70°C3 hours98%
NaHDMF0-20°CNot specified41%
K₂CO₃Acetonitrile80°CNot specified76%

The Williamson ether synthesis approach is another viable method for preparing this compound. This involves the reaction of an alkoxide with a primary haloalkane, specifically the reaction between 2-bromoethanol and tert-butyldimethylsilyl chloride in the presence of a base such as sodium hydride or potassium hydride.

Applications in Organic Synthesis

(2-Bromoethoxy)-tert-butyldimethylsilane has found widespread use in organic synthesis due to its versatile reactivity profile and the protective capabilities of the TBDMS group.

Protection-Deprotection Strategies

The compound serves as an effective reagent for introducing TBDMS-protected ethoxy groups into organic molecules. The TBDMS group offers several advantages as a protecting group:

  • Stability under basic conditions

  • Selective removal using fluoride sources (e.g., TBAF) or acidic conditions

  • Orthogonality with other protecting groups

These properties make (2-Bromoethoxy)-tert-butyldimethylsilane particularly valuable in multistep syntheses requiring selective transformations.

Alkylation Reactions

One of the primary applications of (2-Bromoethoxy)-tert-butyldimethylsilane is in alkylation reactions, particularly N-alkylation. Specific examples include:

  • N-alkylation with 5-piperazin-1-yl-1H-indole to synthesize 5-(4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)-1H-indole

  • Selective N-alkylation of (1H-indol-2-yl)-piperazin-1-yl-methanone

  • Palladium-catalyzed N-hydroxyalkylation reactions

The compound's reactivity as an alkylating agent in nucleophilic substitutions has been demonstrated across various substrates, with yields typically ranging from 41% to 98% depending on reaction conditions and substrate structure .

Synthesis of Bioactive Compounds

(2-Bromoethoxy)-tert-butyldimethylsilane has been employed in the synthesis of several bioactive molecules, including:

  • 4-(3-hydroxypropyl)-4′-methyl-2,2′-bipyridine

  • 2-[3-[(3,4,5-trimethoxyphenyl)thio]-1H-indol-5-yloxy]ethanol

  • Various opioid receptor ligands, taxane derivatives, and PET imaging agents

In one specific application, the compound was used in the synthesis of bitopic ligands based on fallypride for evaluation of their affinity and selectivity toward dopamine D2 and D3 receptors .

Biological Activity and Research Findings

Current research has explored the biological activities of compounds synthesized using (2-Bromoethoxy)-tert-butyldimethylsilane as a key reagent, with promising results in several areas.

Cytotoxicity Studies

Derivatives synthesized using (2-Bromoethoxy)-tert-butyldimethylsilane have shown significant cytotoxicity against various cancer cell lines. Research indicates that certain compounds can induce G2/M phase arrest in HeLa cells, leading to polyploidization and ultimately cell death due to mitotic catastrophe.

In one study evaluating the cytotoxic effects on HeLa cells, treatment with 10 µM of a derivative resulted in 56% of cells being arrested in the G2/M phase after 24 hours. This effect was accompanied by a notable increase in polyploid cells after 48 hours, suggesting potent interference with normal cell division.

Structure-Activity Relationships

The effectiveness of derivatives as antitumor agents has been linked to specific structural characteristics, with variations in substituents showing significant impact on cytotoxicity. Compounds with methyl or methoxy groups at specific positions exhibited enhanced cytotoxic effects compared to those lacking these modifications.

Molecular Modeling Studies

Computational studies have supported experimental findings by demonstrating that certain derivatives bind effectively at the colchicine site on β-tubulin, which is critical for disrupting microtubule dynamics. The binding involves hydrogen bonding interactions that stabilize the compound within the tubulin structure.

Hazard TypeClassificationReference
Eye Damage/IrritationCategory 2
Skin Corrosion/IrritationCategory 2
Specific Target Organ ToxicityCategory 3
Target OrgansRespiratory system
Storage Class10 - Combustible liquids
Water Hazard Class (Germany)WGK 3

Safety precautions when handling this compound include:

  • Use of inert atmospheres (N₂/Ar) to prevent moisture-induced desilylation

  • Avoidance of exposure to strong acids/bases, which can cleave the TBDMS group prematurely

  • Standard personal protective equipment including gloves, lab coat, and safety glasses

  • Use in a well-ventilated area or fume hood

Current Research and Future Perspectives

Recent research involving (2-Bromoethoxy)-tert-butyldimethylsilane has focused on expanding its synthetic applications and exploring the biological activities of its derivatives. Current trends include:

  • Development of more efficient and selective alkylation protocols using this reagent

  • Exploration of novel protecting group strategies combining TBDMS with other functional groups

  • Investigation of derivatives with potential anticancer activities, particularly those targeting tubulin and disrupting microtubule dynamics

Future research directions may include:

  • Optimization of synthetic routes to improve yields and reduce environmental impact

  • Development of novel applications in medicinal chemistry and materials science

  • Exploration of catalytic systems that enhance the reactivity and selectivity of (2-Bromoethoxy)-tert-butyldimethylsilane in various transformations

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